molecular formula C23H21N3O3S B2458673 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-59-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2458673
CAS No.: 941868-59-3
M. Wt: 419.5
InChI Key: JLGDVARFPXTGPJ-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is constructed with a benzamide linkage to an isopropylsulfonyl phenyl group, a motif often associated with targeting kinase enzymes and other protein families . Researchers can leverage this compound as a key chemical intermediate or a novel pharmacophore for developing new therapeutic agents. Compounds within the benzimidazole class have demonstrated significant potential in anticancer research, with some derivatives designed as potent inhibitors of specific oncogenic targets, such as V600EBRAF in melanoma and other cancers . Furthermore, structurally similar 2-phenyl-1H-benzo[d]imidazole derivatives have recently been identified as novel inhibitors of the 17β-HSD10 enzyme, a mitochondrial protein implicated in the neuropathology of Alzheimer's disease, showing efficacy in alleviating cognitive impairment in preclinical models . The broad relevance of the benzimidazole core is also evidenced by its presence in molecules with documented antimicrobial, antiprotozoal, and anti-inflammatory activities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on benzimidazole derivatives and their mechanisms of action.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGDVARFPXTGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Benzamide: The benzimidazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Isopropylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The isopropylsulfonyl group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is pivotal for modifying solubility or generating active metabolites.

Conditions Reagents Products Key Observations
Acidic (HCl, H₂O, 80°C)Concentrated HCl4-Sulfobenzoic acid derivativeComplete conversion in 6–8 hours
Basic (NaOH, EtOH/H₂O)1M NaOHSodium sulfonate saltHigher yields under reflux (∼90%)

Mechanism :

  • Acidic hydrolysis : Protonation of the sulfonamide’s oxygen facilitates nucleophilic attack by water, cleaving the S–N bond.

  • Basic hydrolysis : Deprotonation enhances nucleophilicity of water, leading to SN2 displacement at the sulfur center.

Catalytic Coupling Reactions

The benzimidazole and benzamide aromatic systems participate in palladium-catalyzed cross-couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

The brominated benzimidazole derivative reacts with arylboronic acids to form biaryl systems.

Catalyst Base Solvent Yield Application
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF/H₂O75–85%Introduction of electron-rich aryl groups

Example :
Br-Benzimidazole+PhB(OH)2PdBiaryl product\text{Br-Benzimidazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{Biaryl product}

Buchwald-Hartwig Amination

The aryl chloride intermediate undergoes amination with primary/secondary amines.

Catalyst Ligand Solvent Yield Scope
Pd₂(dba)₃ (2 mol%)XantphosToluene60–70%Functionalization with alkyl/aryl amines

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzimidazole ring facilitates NAS at the 4- and 5-positions.

Nucleophile Conditions Product Regioselectivity
NH₃ (g)CuI, 120°C, DMSO4-Aminobenzimidazole derivativePredominant at C4
ThiophenolK₂CO₃, DMF, 100°C5-Phenylthio derivativeModerate selectivity (∼3:1)

Key Insight : Steric hindrance from the isopropylsulfonyl group directs substitution to the less hindered benzimidazole positions.

Oxidation of Benzimidazole

Controlled oxidation converts the benzimidazole to a quinoxaline derivative under strong oxidizing conditions.

Reagent Conditions Product Yield
KMnO₄ (aq)H₂SO₄, 60°CQuinoxaline-2,3-dione40–50%

Reduction of Sulfonamide

The sulfonamide group is resistant to standard reductions but reacts with LiAlH₄ under harsh conditions.

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 12 hSecondary amine derivative<20%

Stability and Side Reactions

  • Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures (TGA data).

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond, forming benzoic acid and benzimidazole fragments.

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to demethylation of the benzimidazole ring .

Analytical Monitoring Techniques

Reaction progress is tracked using:

  • HPLC : Retention time = 8.2 min (C18 column, 60% MeCN/H₂O).

  • TLC : Rf = 0.45 (SiO₂, EtOAc/hexanes 1:1).

Mechanistic Implications for Drug Design

  • The sulfonamide’s hydrolysis profile influences metabolic stability.

  • Cross-coupling reactions enable late-stage diversification for structure-activity relationship (SAR) studies.

  • NAS regioselectivity guides functional group placement for target engagement .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. The structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide suggests it may inhibit key pathways in cancer cell proliferation.

  • Mechanism of Action : Benzimidazole derivatives often target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells .
  • Case Study : A study reported that related compounds exhibited IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), suggesting enhanced potency .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains.

  • In Vitro Studies : Research indicates that benzimidazole derivatives can exhibit considerable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Case Study : In one investigation, a series of benzimidazole derivatives demonstrated potent antimicrobial activity, with some compounds outperforming traditional antibiotics .

Antitubercular Activity

Given the structural similarities to known antitubercular agents, this compound may also possess activity against Mycobacterium tuberculosis.

  • Research Findings : Studies on related benzimidazole compounds have indicated promising results in inhibiting mycobacterial growth. In vitro assays showed significant inhibition against M. tuberculosis strains, warranting further exploration into their potential as novel antitubercular drugs .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AnticancerHCT116 (Colorectal carcinoma)IC50 = 5.85 µM
AntimicrobialStaphylococcus aureusMIC = 1.27 µM
Escherichia coliMIC = 1.43 µM
AntitubercularMycobacterium tuberculosisInhibition noted

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: Lacks the isopropylsulfonyl group, which may affect its solubility and bioavailability.

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of an isopropylsulfonyl group, which may alter its chemical and biological properties.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of both the benzimidazole and isopropylsulfonyl groups. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamines. This method allows for the production of various benzimidazole derivatives under mild conditions, showcasing versatility in synthetic approaches .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. Specific compounds demonstrated IC50 values ranging from 0.23 to 0.29 µM, indicating potent activity against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related benzimidazole derivatives revealed significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1 µg/mL, demonstrating strong antimicrobial potential .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies have suggested that these compounds may bind effectively to enzymes critical for microbial survival and cancer progression .

Case Study: Anticancer Efficacy

A recent study assessed the anticancer efficacy of related benzimidazole derivatives in vitro. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.

CompoundIC50 (µM)Cancer Cell LineMechanism
15h0.23A549Heparanase inhibition
230.29MCF-7Apoptosis induction

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, various benzimidazole derivatives were tested against a panel of pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, with some showing MIC values below 5 µg/mL.

CompoundMIC (µg/mL)Pathogen
3ad<1Staphylococcus aureus
3aq3.9Candida albicans

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, including coupling benzimidazole precursors with sulfonylated benzamide intermediates. For example, acid chlorides (e.g., 4-(isopropylsulfonyl)benzoyl chloride) can react with potassium thiocyanate (KSCN) to form intermediates, followed by coupling with 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives . Solvents like DMF and catalysts (e.g., triethylamine) are critical for yield optimization. Purity is monitored via HPLC or TLC, and recrystallization in ethanol/water mixtures is recommended for final purification .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, angles, and conformation data. Hirshfeld surface analysis can further probe intermolecular interactions . Spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and HRMS) validate functional groups and molecular weight. For example, the benzimidazole NH proton typically appears at δ 12.5–13.5 ppm in DMSO-d6_6, while sulfonyl groups exhibit distinct IR stretches near 1350–1150 cm1^{-1} .

Q. What are the key physicochemical properties relevant to its stability and solubility?

  • Methodology : Solubility can be assessed in polar aprotic solvents (e.g., DMSO) and aqueous buffers at varying pH. Stability studies under thermal (40–60°C) and hydrolytic (acid/base conditions) stress are conducted via HPLC. LogP values (calculated or experimental) predict lipophilicity, which influences cellular uptake .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding modes with targets like kinases or bacterial quorum-sensing proteins (e.g., LasR). Molecular dynamics simulations refine interactions, focusing on hydrogen bonds with the sulfonyl group and π-π stacking with the benzimidazole ring . In vitro assays (e.g., enzyme inhibition or GFP-based quorum-sensing inhibition) validate predictions, with IC50_{50} values calculated from dose-response curves .

Q. What structural modifications enhance its bioactivity while minimizing toxicity?

  • Methodology : SAR studies compare derivatives with varied substituents (e.g., replacing isopropylsulfonyl with piperidine sulfonyl). Toxicity is assessed via cytotoxicity assays (e.g., HEK-293 cell viability) and Ames tests. For instance, nitro or trifluoromethyl groups on the benzamide moiety may improve antimicrobial activity but require balancing with metabolic stability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). For example, discrepancies in elastase inhibition vs. antioxidant activity may arise from assay conditions (e.g., pH or redox state). Meta-analyses of crystallographic and biochemical data clarify mechanism-action relationships .

Q. What computational tools predict its ADMET properties for preclinical development?

  • Methodology : Tools like SwissADME or ADMETLab2.0 estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition). Molecular descriptors (e.g., topological polar surface area > 80 Å2^2 suggest poor blood-brain barrier penetration) guide lead optimization .

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